(+-)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
(±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2,4-dimethylphenol with benzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzoxazine derivatives.
Scientific Research Applications
(±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one include other benzoxazine derivatives, such as:
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
- 4H-Benzo[d][1,3]oxazine derivatives
Uniqueness
What sets (±)-7-Benzoyl-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one apart from similar compounds is its specific substitution pattern and the presence of the benzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
123172-50-9 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
7-benzoyl-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15NO3/c1-11-17(20)18(2)14-9-8-13(10-15(14)21-11)16(19)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
VJTIMODGBHVQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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